Cas no 2172313-67-4 (3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid
- EN300-1551965
- 2172313-67-4
- 3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid
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- インチ: 1S/C26H30N2O5S/c1-17(14-24(30)31)27-23(29)15-26(10-12-34-13-11-26)28-25(32)33-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- InChIKey: ISEYIKDQUFYQLS-UHFFFAOYSA-N
- ほほえんだ: S1CCC(CC(NC(C)CC(=O)O)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 482.18754324g/mol
- どういたいしつりょう: 482.18754324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 719
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 130Ų
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551965-5000mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1551965-50mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1551965-10000mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1551965-100mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1551965-1.0g |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1551965-1000mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1551965-500mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1551965-250mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1551965-2500mg |
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}butanoic acid |
2172313-67-4 | 2500mg |
$6602.0 | 2023-09-25 |
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acidに関する追加情報
Introduction to 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic Acid (CAS No. 2172313-67-4)
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid, identified by its CAS number 2172313-67-4, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, characterized by its intricate structural framework, combines various functional groups that make it a promising candidate for further exploration in medicinal chemistry.
The compound features a core structure that integrates a thianyl moiety with an acetamido group, linked to a butanoic acid chain. The presence of a (9H-fluoren-9-yl)methoxycarbonyl group adds an additional layer of complexity, suggesting potential interactions with biological targets that are sensitive to such modifications. This unique combination of chemical features positions the molecule as a versatile tool for investigating various biochemical pathways.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological processes through precise targeting. The structural design of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid aligns well with this trend, as it incorporates elements that have demonstrated efficacy in interacting with enzymes and receptors involved in critical metabolic and signaling pathways.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. The thianyl group is known to exhibit anti-inflammatory properties, while the fluorenyl moiety can enhance binding affinity to specific biological targets. These characteristics make 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid a valuable candidate for further investigation in preclinical studies aimed at developing new therapeutic agents.
Moreover, the compound's structural complexity suggests that it may have multiple modes of action, which could be advantageous in treating multifaceted diseases. Researchers are particularly interested in exploring its potential as an inhibitor of key enzymes involved in pain signaling and neuroinflammation. Preliminary studies have indicated that derivatives of this compound may exhibit significant pharmacological activity without causing adverse effects commonly associated with existing treatments.
The synthesis of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid presents both challenges and opportunities for chemists. The need for precise control over reaction conditions and the careful selection of reagents are crucial to achieving high yields and purity. However, advancements in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one on a scalable basis.
In conclusion, 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-y] acetamido}butanoic acid (CAS No. 2172313--67--4) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it an exciting prospect for further research and development. As scientists continue to unravel the complexities of its interactions with biological systems, this compound is poised to play a crucial role in the discovery of new treatments for various diseases.
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